Ethyl 3-n-propylpyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-propyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUALHSUMUQQLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428567 | |

| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92945-27-2 | |

| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-propyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of Ethyl 3-n-propylpyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-n-propylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of closely related pyrazole derivatives. The methodologies provided are generalized protocols standardly used for the characterization of such organic compounds.

Molecular Structure and Properties

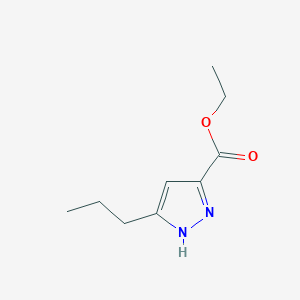

This compound has the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1][2][3] The structural formula is given below:

The molecule features a pyrazole ring substituted with an n-propyl group at the 3-position and an ethyl carboxylate group at the 5-position. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures reported in the literature.[4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H (pyrazole) |

| ~6.4 - 6.6 | s | 1H | C4-H (pyrazole) |

| ~4.3 - 4.4 | q | 2H | -O-CH₂-CH₃ |

| ~2.6 - 2.7 | t | 2H | -CH₂-CH₂-CH₃ (on pyrazole) |

| ~1.6 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 - 1.4 | t | 3H | -O-CH₂-CH₃ |

| ~0.9 - 1.0 | t | 3H | -CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (ester) |

| ~148.0 | C3 (pyrazole) |

| ~140.0 | C5 (pyrazole) |

| ~105.0 | C4 (pyrazole) |

| ~61.0 | -O-CH₂-CH₃ |

| ~28.0 | -CH₂-CH₂-CH₃ (on pyrazole) |

| ~22.0 | -CH₂-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

| ~13.8 | -CH₂-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Broad | N-H stretch |

| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1560 | Medium | C=N stretch (pyrazole ring) |

| ~1460, 1370 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - OC₂H₅]⁺ |

| 110 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar pyrazole derivatives.[5][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. For definitive structural elucidation, the synthesis of the compound followed by experimental verification of the predicted data is recommended.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]

- 9. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of Ethyl 3-n-propylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-n-propylpyrazole-5-carboxylate is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known applications of this compound, with a focus on its pivotal role as a key intermediate in the synthesis of high-profile pharmaceuticals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is sparingly soluble in water but demonstrates good solubility in common organic solvents. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 92945-27-2 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 47-51 °C | |

| Purity | ≥98% | [3] |

| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate | [1] |

| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC | [1] |

| InChI Key | SUALHSUMUQQLJP-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), propyl group (triplet, sextet, triplet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, and the aliphatic carbons of the ethyl and propyl groups. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of alkyl groups (around 2850-2960 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (around 1500-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 182.22, along with fragmentation patterns characteristic of the loss of the ethoxy group and cleavage of the propyl chain. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a cyclocondensation reaction between a β-diketoester and a hydrazine derivative. A general and adaptable protocol is provided below.[4][5]

Reaction:

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxoheptanoate in glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the multi-step synthesis of Sildenafil, the active ingredient in Viagra®. The pyrazole ring of the molecule forms a core part of the final drug structure.

Sildenafil Synthesis Pathway

The following diagram illustrates the initial steps of the Sildenafil synthesis, starting from this compound.

Biological Activity of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold that is associated with a broad range of biological activities. While this compound is primarily recognized as a synthetic intermediate, the broader class of pyrazole derivatives has been extensively studied for various therapeutic applications.[6][7]

-

Anti-inflammatory: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]

-

Anticancer: Certain pyrazole-containing compounds have shown promise as anticancer agents by inhibiting various kinases involved in cell cycle regulation.

-

Antimicrobial: The pyrazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[6][8]

-

Antiviral and Antidepressant: Research has also explored the potential of pyrazole derivatives as antiviral and antidepressant agents.[6]

The diverse biological activities of pyrazole derivatives underscore the importance of this compound as a valuable starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. Its crucial role in the synthesis of Sildenafil highlights its importance in the production of blockbuster drugs. Furthermore, the broad spectrum of biological activities associated with the pyrazole core suggests that this compound will continue to be a valuable precursor for the discovery and development of new therapeutic agents.

References

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 5-propyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Ethyl 5-propyl-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and insecticidal properties. This document details the chemical properties, a detailed experimental protocol for its synthesis, expected analytical data, and a discussion of its potential biological significance based on the known activities of structurally related compounds.

The officially recognized IUPAC name for this compound is ethyl 5-propyl-1H-pyrazole-3-carboxylate [1]. It is also referred to by synonyms such as 3-n-Propylpyrazole-5-carboxylic acid ethyl ester and Ethyl 3-n-propylpyrazole-5-carboxylate[1].

Chemical and Physical Properties

This compound is a solid, crystalline powder and is primarily utilized as an intermediate in the chemical synthesis of pharmaceuticals and agrochemicals. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate | [1] |

| Synonyms | 3-n-Propylpyrazole-5-carboxylic acid ethyl ester, this compound | [1] |

| CAS Number | 92945-27-2 | [2] |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Solid, crystalline powder | |

| Purity | Typically ≥98% | |

| Melting Point | 85-88°C | |

| Solubility | Slightly soluble in water, soluble in organic solvents. |

Synthesis Protocol

Experimental Protocol: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

This procedure involves a two-step synthesis pathway: first, the formation of a β-keto ester intermediate via Claisen condensation, followed by cyclization with hydrazine hydrate to form the pyrazole ring.

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Claisen Condensation: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate (1 equivalent) and ethyl butyrate (1 equivalent) dropwise with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight to ensure the completion of the condensation reaction.

-

Work-up: Quench the reaction by pouring the mixture into ice-cold dilute acid (e.g., HCl or H₂SO₄). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxoheptanoate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

-

Cyclization Reaction: Dissolve the crude ethyl 2,4-dioxoheptanoate from Step 1 in glacial acetic acid or ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure ethyl 5-propyl-1H-pyrazole-3-carboxylate.

Caption: Synthetic pathway for Ethyl 5-propyl-1H-pyrazole-3-carboxylate.

Analytical Data (Expected)

Specific spectral data for ethyl 5-propyl-1H-pyrazole-3-carboxylate is not available in the searched literature. However, based on the known spectra of similar pyrazole derivatives, the following characteristic data can be expected[4][5][6].

| Analytical Technique | Expected Data |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃ of propyl), ~1.4 (t, 3H, CH₃ of ethyl), ~1.7 (sextet, 2H, CH₂ of propyl), ~2.7 (t, 2H, CH₂ of propyl), ~4.4 (q, 2H, CH₂ of ethyl), ~6.5 (s, 1H, pyrazole-H), ~12-13 (br s, 1H, NH). |

| ¹³C NMR | δ (ppm): ~14 (CH₃ of propyl), ~14.5 (CH₃ of ethyl), ~22 (CH₂ of propyl), ~30 (CH₂ of propyl), ~61 (CH₂ of ethyl), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~162 (C=O). |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~2960 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole ring), ~1250 (C-O stretch, ester). |

| Mass Spec (m/z) | Expected [M]+ at 182.22. Fragmentation may show loss of the ethoxy group (-45) and propyl group (-43). |

Potential Biological Activity and Applications

While direct biological studies on ethyl 5-propyl-1H-pyrazole-3-carboxylate are not extensively documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[3]. The structural features of ethyl 5-propyl-1H-pyrazole-3-carboxylate suggest it could be investigated for similar activities.

-

Insecticidal and Agrochemical Potential: Pyrazole carboxamides are a prominent class of insecticides[7]. The title compound could serve as a key intermediate for the synthesis of novel agrochemicals.

-

Drug Discovery Intermediate: This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, a methylated derivative of this compound is an impurity of Sildenafil, a well-known drug for erectile dysfunction[4][5].

Caption: Potential applications based on the pyrazole core structure.

Conclusion

Ethyl 5-propyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of its chemical properties, a detailed, adaptable synthesis protocol, and an overview of its potential biological applications based on the known activities of the broader pyrazole class. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic and commercial potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

In-Depth Technical Guide: Characterization of CAS Number 92945-27-2

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 92945-27-2, identified as Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document leverages data from closely related structural analogs to present a predictive yet thorough overview. This guide covers the compound's chemical identity, physicochemical properties, proposed synthetic methodology, expected spectral characteristics, and potential biological activities, with a focus on providing researchers with a robust starting point for further investigation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, logical diagrams illustrating the synthetic pathway and a general workflow for biological screening are included to meet the needs of drug development professionals.

Chemical Identity and Structure

The compound registered under CAS number 92945-27-2 is Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate. It belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a propyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 92945-27-2 |

| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate |

| Synonyms | Ethyl 3-propyl-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| InChI Key | SUALHSUMUQQLJP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC |

Physicochemical Properties

The physicochemical properties of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate are crucial for its handling, formulation, and potential as a drug candidate. While specific experimental data for this compound is scarce, the following table summarizes available information and predictive data based on its structure and data from similar compounds.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [Generic supplier data] |

| Melting Point | 47-51 °C | [Sigma-Aldrich] |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. Limited solubility in water. | [General chemical knowledge] |

| pKa | Not available | - |

| LogP | Not available | - |

Synthesis and Characterization

Proposed Synthesis

A general and effective method for the synthesis of 5-alkyl-1H-pyrazole-3-carboxylates involves the condensation of a β-diketone with hydrazine hydrate. The following is a proposed experimental protocol adapted from the synthesis of a structurally similar compound, ethyl 5-n-heptylpyrazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

-

Preparation of the β-ketoester intermediate: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of ethyl pentanoate and diethyl oxalate is added dropwise at room temperature. The reaction mixture is stirred for several hours to form the sodium salt of the intermediate β-diketoester (sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate).

-

Cyclization with Hydrazine Hydrate: The isolated sodium salt of the β-diketoester is dissolved in glacial acetic acid. Hydrazine hydrate is then added dropwise to the solution under cooling.

-

Reaction and Work-up: The reaction mixture is heated under reflux for several hours to ensure complete cyclization. After cooling, the mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Caption: Proposed synthetic pathway for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.

Expected Spectral Characterization

Based on the spectral data of closely related analogs such as Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate, the following are the expected characteristic peaks for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.

Table 3: Predicted Spectral Data

| Technique | Expected Peaks |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃ of propyl), ~1.4 (t, 3H, CH₃ of ethyl), ~1.7 (sextet, 2H, CH₂ of propyl), ~2.7 (t, 2H, CH₂ of propyl), ~4.4 (q, 2H, CH₂ of ethyl), ~6.4 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH). |

| ¹³C NMR | δ (ppm): ~14 (CH₃ of propyl), ~14.5 (CH₃ of ethyl), ~22 (CH₂ of propyl), ~30 (CH₂ of propyl), ~61 (CH₂ of ethyl), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~162 (C=O). |

| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1710-1730 (C=O stretch), ~1500-1600 (C=N, C=C stretch), ~1200-1300 (C-O stretch). |

| Mass Spec. | m/z: 182.11 [M]⁺, other fragments corresponding to loss of ethyl, propyl, and carboxylate groups. |

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Potential Biological Activity

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. While no specific biological data for CAS 92945-27-2 has been found, derivatives of ethyl pyrazole-3-carboxylate have been reported to exhibit anti-inflammatory, antifungal, and anticancer properties.

4.1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

-

Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are prepared according to standard biochemical procedures. Arachidonic acid is used as the substrate.

-

Assay Procedure: The test compound (dissolved in DMSO) is pre-incubated with the COX enzyme in a buffer solution. The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

4.2. Antifungal Activity

Pyrazole derivatives have also been investigated as potential antifungal agents. Their mechanism of action can vary, but some have been shown to inhibit fungal growth by interfering with essential cellular processes.

Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)

-

Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are used.

-

Assay Procedure: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the fungal suspension is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Data Analysis: The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible fungal growth, is determined visually or by measuring the optical density.

Caption: General workflow for biological activity screening of novel compounds.

Conclusion

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate (CAS 92945-27-2) is a pyrazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide, by consolidating available data and providing predictive characterization based on close structural analogs, serves as a foundational resource for researchers. The proposed synthetic route is straightforward, and the expected spectral data provides a basis for analytical confirmation. The potential for anti-inflammatory and antifungal activities, common to the pyrazole class, warrants further biological screening of this specific compound. It is recommended that future work focuses on the specific synthesis and biological evaluation of this compound to validate the predictive information presented herein.

Structural Elucidation of C9H14N2O2: An In-depth Technical Guide for Alaptide

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the synthetic dipeptide Alaptide, which has a molecular formula of C9H14N2O2. Alaptide, chemically known as (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a spirocyclic compound formed from L-alanine and 1-aminocyclopentanecarboxylic acid. This document details the analytical methodologies and interpretation of spectroscopic data essential for confirming its molecular structure. It is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and analytical sciences. The guide includes illustrative spectroscopic data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the structural characterization process.

Introduction

Alaptide ((8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione) is a synthetic cyclic dipeptide with the molecular formula C9H14N2O2. First synthesized in the 1980s, it has garnered interest for its notable biological activities, including promoting skin regeneration and exhibiting neuroprotective effects.[1][2] The unique spirocyclic structure, formed by the fusion of an alanine residue and a cyclopentane ring through a hydantoin-like core, imparts significant stability compared to linear peptides.

The definitive determination of such a novel chemical architecture is paramount for understanding its structure-activity relationships, guiding further drug development, and establishing robust quality control standards. This guide outlines the systematic approach to elucidate the structure of Alaptide, employing a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Physicochemical and Spectroscopic Data Summary

The structural elucidation of Alaptide is based on a cohesive interpretation of data from multiple analytical techniques. The following tables summarize the key quantitative data.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides the high-accuracy mass of the molecule, which is fundamental to determining its elemental composition.

| Adduct Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 183.11281 | 183.11279 | -1.1 |

| [M+Na]⁺ | 205.09475 | 205.09471 | -1.9 |

| [M+K]⁺ | 221.06869 | 221.06864 | -2.2 |

¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | s | 1H | - | N1-H |

| 7.95 | s | 1H | - | N3-H |

| 3.85 | q | 1H | 7.0 | H-8 (α-H Alanine) |

| 1.85 - 1.95 | m | 2H | - | H-2', H-5' (axial) |

| 1.65 - 1.75 | m | 6H | - | H-2', H-5' (eq), H-3', H-4' |

| 1.25 | d | 3H | 7.0 | CH₃ (Alanine) |

¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 175.2 | C=O | C-7 (Carbonyl) |

| 172.8 | C=O | C-10 (Carbonyl) |

| 65.5 | C | C-5 (Spiro Carbon) |

| 52.1 | CH | C-8 (α-C Alanine) |

| 37.8 | CH₂ | C-2', C-5' |

| 23.5 | CH₂ | C-3', C-4' |

| 17.9 | CH₃ | CH₃ (Alanine) |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3210 | Strong, Broad | N-H Stretching (Amide) |

| 2965, 2870 | Medium | C-H Stretching (Aliphatic) |

| 1715 | Strong | C=O Stretching (Amide I) |

| 1680 | Strong | C=O Stretching (Amide I) |

| 1455 | Medium | C-H Bending (CH₂, CH₃) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: A 1 mg/mL stock solution of Alaptide was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The instrument was calibrated using a standard calibration mixture prior to analysis to ensure high mass accuracy. Data was acquired over a mass range of m/z 100-500.

-

Data Analysis: The exact masses of the protonated molecule [M+H]⁺ and other adducts were determined. The elemental composition was calculated using the instrument's software, with a mass tolerance of less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10 mg of Alaptide was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard single-pulse experiment was performed. Key parameters included a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.

-

Sample Preparation: A solid sample of Alaptide was analyzed using the KBr pellet method. Approximately 1 mg of Alaptide was finely ground with 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded. Data was collected over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands were determined and correlated with the presence of specific functional groups.

Visualization of Workflows and Pathways

Structural Elucidation Workflow

The logical process for determining the structure of Alaptide is outlined in the following diagram. This workflow starts with the initial determination of the molecular formula and culminates in the final structural confirmation.

Caption: Logical workflow for the structural elucidation of Alaptide.

Proposed Signaling Pathway for Skin Regeneration

Alaptide is known to promote skin regeneration.[1][2] While the exact molecular targets are still under investigation, a plausible mechanism involves the modulation of growth factor signaling pathways that are crucial for cell proliferation and tissue repair. The following diagram illustrates a hypothetical signaling cascade initiated by Alaptide.

Caption: Hypothetical signaling pathway of Alaptide in skin regeneration.

Conclusion

The structural elucidation of Alaptide (C9H14N2O2) is a systematic process that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while IR spectroscopy identifies key functional groups. ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity and stereochemical information necessary to assemble the final, unambiguous structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The methodologies and illustrative data presented in this guide provide a comprehensive framework for the structural characterization of Alaptide and can be adapted for the analysis of other novel small molecules in drug discovery and development. Further research into its specific molecular interactions, as proposed in the signaling pathway diagram, will be crucial in fully understanding its therapeutic potential.

References

A Theoretical Deep Dive into 3-n-Propylpyrazole-5-Carboxylate Esters: A Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the theoretical studies of 3-n-propylpyrazole-5-carboxylate esters, a class of compounds with significant potential in medicinal chemistry and drug development. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes key computational methodologies and presents a framework for understanding the structural, electronic, and reactivity properties of these molecules. While specific experimental and computational data for 3-n-propylpyrazole-5-carboxylate esters is not extensively available in published literature, this guide leverages established theoretical protocols from closely related pyrazole derivatives to provide a comprehensive overview.

Introduction to 3-n-Propylpyrazole-5-Carboxylate Esters

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 3-n-propylpyrazole-5-carboxylate ester scaffold is a key pharmacophore, and understanding its intrinsic molecular properties through theoretical studies is paramount for the rational design of novel therapeutic agents. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the geometric, electronic, and spectroscopic features that govern the bioactivity of these compounds.

Methodologies in Theoretical Studies

The theoretical investigation of 3-n-propylpyrazole-5-carboxylate esters typically employs a suite of computational methods to predict their molecular properties and reactivity. These protocols, detailed below, are based on established practices for similar pyrazole-based compounds.

Computational Details

Quantum chemical calculations are central to the theoretical analysis of these esters. A common and effective approach involves Density Functional Theory (DFT) using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: The 3D structure of the 3-n-propylpyrazole-5-carboxylate ester is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation using DFT at the B3LYP/6-31G(d) level of theory. This process is typically performed in the gas phase or with a solvent model to simulate physiological conditions.

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Experimental Protocol: HOMO-LUMO Analysis

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

-

Energy Gap Calculation: The HOMO-LUMO energy gap is calculated as ΔE = ELUMO - EHOMO.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify regions of electron density that are most likely to be involved in chemical reactions (electron donation from HOMO, electron acceptance at LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive).

Experimental Protocol: MEP Map Generation

-

MEP Calculation: The MEP is calculated on the optimized molecular geometry using the same DFT method and basis set.

-

Surface Visualization: The calculated potential is mapped onto the molecule's electron density surface to create a 3D visualization.

Quantitative Data and Analysis

Due to the limited availability of specific theoretical data for 3-n-propylpyrazole-5-carboxylate esters in the literature, the following tables present illustrative data based on calculations performed on structurally similar pyrazole derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1] These values provide a reasonable approximation of the expected properties for the target compounds.

Table 1: Calculated Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C5-C(O) | 1.48 | |

| C(O)-O | 1.22 | |

| O-C(ester) | 1.35 | |

| Bond Angle | N1-N2-C3 | 111.0 |

| N2-C3-C4 | 107.0 | |

| C3-C4-C5 | 106.0 | |

| C4-C5-N1 | 109.0 | |

| C5-N1-N2 | 107.0 | |

| Dihedral Angle | N1-N2-C3-C4 | 0.0 |

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Visualizations of Theoretical Concepts

To further elucidate the theoretical concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Molecular scaffold of 3-n-propylpyrazole-5-carboxylate esters.

Caption: Workflow for theoretical analysis of pyrazole esters.

Conclusion

This technical guide provides a foundational understanding of the theoretical approaches used to study 3-n-propylpyrazole-5-carboxylate esters. By employing DFT calculations, researchers can gain significant insights into the structural and electronic properties of these molecules, which is invaluable for guiding the synthesis and development of new drug candidates. While this document relies on methodologies and illustrative data from related compounds, it establishes a clear and robust framework for future computational studies focused specifically on this promising class of pyrazole derivatives. Further dedicated theoretical and experimental work is encouraged to build a comprehensive library of quantitative data for these specific esters.

References

An In-depth Technical Guide on the Tautomerism of 3-n-Propylpyrazole-5-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole scaffolds are of paramount importance in medicinal chemistry and drug development. The tautomeric nature of asymmetrically substituted pyrazoles, such as 3-n-propylpyrazole-5-carboxylate esters, directly influences their physicochemical properties, molecular interactions, and ultimately, their biological activity. Understanding and controlling this tautomerism is crucial for rational drug design and development. This guide provides a comprehensive overview of the core principles governing the tautomerism of this class of compounds, methods for their characterization, and the predicted behavior based on current scientific literature. While specific experimental data for the title compound is not extensively published, this guide extrapolates from closely related analogues to provide a robust predictive framework.

Introduction to Pyrazole Tautomerism

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as two distinct annular tautomers, as depicted in Figure 1. This equilibrium is a prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is highly sensitive to the electronic nature of the substituents and the surrounding environment, including the solvent.

For 3-n-propylpyrazole-5-carboxylate esters, the two possible tautomers are the 3-n-propyl-1H-pyrazole-5-carboxylate (Tautomer A) and the 5-n-propyl-1H-pyrazole-3-carboxylate (Tautomer B). The n-propyl group is an electron-donating group (EDG), while the carboxylate ester is an electron-withdrawing group (EWG).

Factors Influencing Tautomeric Equilibrium

Electronic Effects of Substituents

The relative stability of the two tautomers is largely dictated by the electronic properties of the substituents at the C3 and C5 positions. It is a well-established principle that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position.[1] Conversely, electron-withdrawing groups show a preference for the C5 position.[1]

In the case of 3-n-propylpyrazole-5-carboxylate esters:

-

Tautomer A places the electron-donating n-propyl group at C3 and the electron-withdrawing ester group at C5.

-

Tautomer B places the electron-withdrawing ester group at C3 and the electron-donating n-propyl group at C5.

Based on these electronic effects, Tautomer A is predicted to be the major tautomer . This is supported by studies on analogous compounds, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, where the tautomer with the electron-donating methyl group at C3 is the one observed in the crystal state.[2]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium.[1] Nonpolar solvents are less likely to disrupt intermolecular or intramolecular hydrogen bonds that may favor one tautomer. Polar aprotic solvents, like DMSO, can act as hydrogen bond acceptors, potentially shifting the equilibrium. Polar protic solvents can engage in hydrogen bonding with both tautomers, which can also affect their relative stability. Generally, for pyrazoles, the tautomeric equilibrium is less sensitive to solvent effects than other heterocyclic systems, but it can still be a contributing factor.

Quantitative Data and Spectroscopic Analysis

Predicted Tautomeric Preference

The following table summarizes the predicted major tautomer in different environments, based on the principles outlined above.

| Environment | Predicted Major Tautomer | Rationale |

| Solid State | Tautomer A | Electronic preference of EDG at C3 and EWG at C5 dominates.[2] |

| Nonpolar Solvents (e.g., CDCl₃) | Tautomer A | Electronic effects are the primary driver. |

| Polar Aprotic Solvents (e.g., DMSO-d₆) | Tautomer A | While DMSO can interact, the strong electronic preference is likely to be maintained. |

| Polar Protic Solvents (e.g., CD₃OD) | Tautomer A | Similar to polar aprotic solvents, the inherent electronic stability of Tautomer A is expected to prevail. |

Predicted NMR Spectroscopic Data

The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the substituents. The following table provides predicted ¹H and ¹³C NMR chemical shifts for the two tautomers in a solvent like DMSO-d₆. These are estimates based on data from similar pyrazole derivatives.[1][2]

| Nucleus | Tautomer A (3-n-propyl-5-carboxylate) | Tautomer B (5-n-propyl-3-carboxylate) |

| ¹H NMR | ||

| C4-H | ~6.5 ppm | ~6.8 ppm |

| N1-H | ~13.2 ppm | ~13.5 ppm |

| ¹³C NMR | ||

| C3 | ~150 ppm | ~142 ppm |

| C4 | ~105 ppm | ~108 ppm |

| C5 | ~141 ppm | ~158 ppm |

| C=O | ~162 ppm | ~160 ppm |

Experimental Protocols

The following are detailed methodologies for the investigation of tautomerism in 3-n-propylpyrazole-5-carboxylate esters.

Synthesis

A common route to this class of compounds is the condensation of a β-ketoester with hydrazine hydrate. For ethyl 3-n-propylpyrazole-5-carboxylate, this would involve the reaction of ethyl 2,4-dioxoheptanoate with hydrazine.

NMR Spectroscopic Analysis

Objective: To identify the major tautomer and determine the tautomeric ratio in different solvents.

Materials:

-

This compound

-

Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁵N detection.

Procedure:

-

Sample Preparation: Prepare NMR samples by dissolving approximately 5-10 mg of the compound in 0.6 mL of each deuterated solvent in separate NMR tubes.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

Typical parameters: 32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

-

Integrate the signals corresponding to the C4-H proton of each tautomer.

-

-

Tautomer Ratio Calculation:

-

The ratio of the integrals of the C4-H signals for Tautomer A and Tautomer B directly corresponds to the tautomeric ratio.

-

% Tautomer A = [Integral(C4-H of A) / (Integral(C4-H of A) + Integral(C4-H of B))] * 100

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.

-

This will help in the unambiguous assignment of the carbon signals for each tautomer.

-

-

2D NMR (NOESY):

-

To confirm the identity of the major tautomer, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed.

-

An NOE correlation between the N1-H proton and the protons of the n-propyl group would confirm Tautomer A. An NOE between the N1-H and the protons of the ethyl ester group would indicate Tautomer B.

-

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 3-n-propylpyrazole-5-carboxylate esters.

Experimental Workflow for Tautomer Analysis

References

An In-depth Technical Guide to Ethyl 3-n-propylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-n-propylpyrazole-5-carboxylate, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores a potential mechanism of action based on the activities of structurally related compounds.

Chemical Identity and Synonyms

This compound is a pyrazole derivative with a propyl group at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring. Due to nomenclature variations, it is known by several synonyms.

Synonyms:

-

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

-

3-n-Propylpyrazole-5-carboxylic acid ethyl ester

-

3-Propyl-1H-pyrazole-5-carboxylic acid ethyl ester

-

5-Propyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester

CAS Number: 92945-27-2

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 48-50 °C |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| InChI Key | SUALHSUMUQQLJP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC |

Experimental Protocols: Synthesis

A plausible and detailed experimental protocol for the synthesis of this compound can be derived from general methods for pyrazole synthesis. A common approach involves the condensation of a β-ketoester with hydrazine.

Objective: To synthesize this compound.

Materials:

-

Ethyl 2,4-dioxoheptanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol (10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

Visualizations

Caption: Synthetic pathway for this compound.

While the specific biological activity of this compound is not well-documented, many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The following diagram illustrates this hypothetical mechanism of action.

Disclaimer: This diagram represents a potential signaling pathway based on the known activity of structurally similar compounds. The actual biological activity of this compound has not been definitively established.

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-n-propylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-n-propylpyrazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established methods for the synthesis of pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with hydrazine.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrazole core is a common scaffold in pharmaceuticals due to its diverse pharmacological activities. The following protocol details a two-step synthesis process, beginning with the formation of a sodium salt of a β-keto ester equivalent, followed by cyclization with hydrazine hydrate to yield the target pyrazole.

Reaction Scheme

The overall synthesis can be depicted in the following two stages:

-

Claisen Condensation: Formation of the sodium salt of ethyl 2,4-dioxoheptanoate from methyl n-propyl ketone and diethyl oxalate.

-

Pyrazole Formation: Cyclization of the intermediate with hydrazine hydrate.

Experimental Protocol

Materials and Reagents:

-

Methyl n-propyl ketone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Hydrazine hydrate

-

Glacial acetic acid

-

Benzene (or a suitable alternative like toluene or dichloromethane)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ice

Step 1: Synthesis of Sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

-

Once the sodium has completely dissolved to form sodium ethoxide, cool the solution to room temperature.

-

Slowly add a mixture of methyl n-propyl ketone (1 equivalent) and diethyl oxalate (1 equivalent) to the sodium ethoxide solution with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 8 hours. A yellow precipitate of sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate will form.

-

Collect the precipitate by filtration and wash it with cold ethanol. The product can be recrystallized from ethanol to obtain a pale yellow crystalline solid.

Step 2: Synthesis of this compound

-

Dissolve the sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate (1 equivalent) obtained from Step 1 in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, heat the reaction mixture under reflux for 8 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as benzene, toluene, or dichloromethane.

-

Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from petroleum ether to obtain this compound as a colorless solid.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis. Note that yields can vary based on reaction scale and purification efficiency.

| Compound | Starting Material 1 | Starting Material 2 | Reagent | Product | Yield (%) | Purity (%) |

| Sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate | Methyl n-propyl ketone | Diethyl oxalate | Sodium ethoxide | Sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate | ~80% | - |

| This compound | Intermediate from Step 1 | - | Hydrazine hydrate | This compound | ~55% | >98% |

Note: The yields are based on analogous reactions reported in the literature for similar pyrazole syntheses and may need optimization for this specific substrate.

Visual Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Carboxylates

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various kinase inhibitors used in oncology.[1][2] The pyrazole carboxylate moiety, in particular, serves as a versatile synthetic handle for further molecular elaboration, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of hazardous reagents.

One-pot, multicomponent reactions (MCRs) have emerged as a powerful and environmentally benign strategy to construct complex molecular architectures from simple starting materials in a single synthetic operation.[3] These reactions offer significant advantages in terms of atom economy, step efficiency, and reduced waste generation. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazole carboxylates, primarily focusing on three and four-component strategies.

Reaction Principle

The one-pot synthesis of substituted pyrazole carboxylates typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. In a multicomponent setup, these precursors are often formed in situ. A common and effective strategy is the three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or under thermal conditions. The reaction proceeds through an initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

Experimental Protocols

Protocol 1: Three-Component Synthesis of Polysubstituted Pyrazole-4-carboxylates

This protocol details a general and efficient one-pot, three-component synthesis of highly substituted pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines.[4]

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

-

β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)

-

Hydrazine hydrate or substituted hydrazine (e.g., Phenylhydrazine, 1.0 mmol)

-

Catalyst (e.g., Ytterbium (III) perfluorooctanoate [Yb(PFO)₃], 2 mol%)

-

Solvent (e.g., Ethanol, 5 mL)

-

Glacial Acetic Acid (catalytic amount, if uncatalyzed)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), hydrazine (1.0 mmol), and the catalyst (if applicable).

-

Add the solvent (5 mL) to the flask.

-

If no Lewis acid catalyst is used, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Place the flask in a preheated oil bath and reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole-3-carboxylates

This protocol describes a four-component reaction for the synthesis of fused pyranopyrazole carboxylates, which are of interest in medicinal chemistry.[5]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Dimethyl acetylenedicarboxylate (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Solvent (e.g., Water or Ethanol, 10 mL)

-

Piperidine (catalytic amount)

Procedure:

-

In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimethyl acetylenedicarboxylate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and a precipitate may form within 20-30 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified pyrano[2,3-c]pyrazole derivative.

Data Presentation

The following tables summarize representative results for the one-pot synthesis of substituted pyrazole carboxylates, showcasing the versatility of these methods with various substrates and catalysts.

Table 1: Three-Component Synthesis of Substituted Pyrazole-4-carboxylates

| Entry | Aldehyde (R¹) | β-Ketoester (R², R³) | Hydrazine (R⁴) | Catalyst | Time (h) | Yield (%) |

| 1 | C₆H₅ | CH₃, OC₂H₅ | H | Yb(PFO)₃ | 3 | 92 |

| 2 | 4-Cl-C₆H₄ | CH₃, OC₂H₅ | H | Yb(PFO)₃ | 3.5 | 90 |

| 3 | 4-NO₂-C₆H₄ | CH₃, OC₂H₅ | H | Yb(PFO)₃ | 2.5 | 95 |

| 4 | C₆H₅ | CH₃, OC₂H₅ | C₆H₅ | Acetic Acid | 6 | 85 |

| 5 | 4-MeO-C₆H₄ | CH₃, OC₂H₅ | C₆H₅ | Acetic Acid | 5 | 88 |

| 6 | 2-Furyl | CH₃, OC₂H₅ | H | None (Reflux) | 8 | 75 |

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Water | 20 | 93 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Water | 25 | 91 |

| 3 | 4-Methylbenzaldehyde | Piperidine | Ethanol | 30 | 88 |

| 4 | 4-Methoxybenzaldehyde | Taurine | Water | 120 | 90 |

| 5 | 3-Nitrobenzaldehyde | Taurine | Water | 120 | 87 |

Visualizations

The following diagram illustrates the general experimental workflow for the one-pot synthesis of substituted pyrazole carboxylates.

References

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Ethyl 3-n-propylpyrazole-5-carboxylate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-n-propylpyrazole-5-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the development of pharmaceuticals, such as Sildenafil, and other compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 92945-27-2 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate | [1] |

| Appearance | Solid | [2] |

| Melting Point | 48-50 °C | [1] |

| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC | [1] |

Spectroscopic Data (Reference)

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): Ethyl group: ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂) Propyl group: ~0.9 (t, 3H, CH₃), ~1.6 (sextet, 2H, CH₂), ~2.6 (t, 2H, CH₂) Pyrazole ring: ~6.5 (s, 1H, CH) NH proton: Broad singlet, variable chemical shift |

| ¹³C NMR | δ (ppm): Ethyl group: ~14 (CH₃), ~60 (CH₂) Propyl group: ~13 (CH₃), ~22 (CH₂), ~30 (CH₂) Pyrazole ring: ~105 (C4), ~140 (C5), ~150 (C3) Carbonyl group: ~162 (C=O) |

| IR | ν (cm⁻¹): ~3200-3400: N-H stretching ~2900-3000: C-H stretching (aliphatic) ~1700-1730: C=O stretching (ester) ~1500-1600: C=N and C=C stretching (pyrazole ring) ~1100-1300: C-O stretching (ester) |

| Mass Spec | [M]⁺: Expected at m/z = 182.22 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Knorr pyrazole synthesis, which involves a Claisen condensation followed by cyclization with hydrazine.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials:

-

Diethyl oxalate

-

2-Pentanone

-

Sodium metal

-

Absolute ethanol

-

Hydrazine hydrate

-

Glacial acetic acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Formation of the β-ketoester (Ethyl 2,4-dioxohexanoate sodium salt)

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Cool the sodium ethoxide solution to room temperature.

-

In a separate flask, mix diethyl oxalate (1.0 eq) and 2-pentanone (1.0 eq).

-

Add the mixture of diethyl oxalate and 2-pentanone dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 30 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate indicates the formation of the sodium salt of the β-ketoester.

-

The resulting precipitate can be filtered, washed with cold ethanol, and dried under vacuum, or used directly in the next step.

Step 2: Cyclization to form this compound

-

Suspend the crude ethyl 2,4-dioxohexanoate sodium salt (1.0 eq) in glacial acetic acid.

-

Cool the suspension in an ice bath.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.

Protocol 2: Derivatization of this compound - A Key Step in Sildenafil Synthesis

This protocol outlines the initial steps for converting this compound into a key intermediate for Sildenafil synthesis, namely the N-methylation and hydrolysis to the corresponding carboxylic acid.[5]

Workflow Diagram:

Caption: Derivatization of this compound for Sildenafil synthesis.

Materials:

-

This compound

-